Propanenitrile, 3-(octadecyloxy)-
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Overview
Description
Propanenitrile, 3-(octadecyloxy)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an octadecyloxy group (-O-C18H37) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(octadecyloxy)- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to form nitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propanenitrile through ammoxidation .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(octadecyloxy)- undergoes various chemical reactions, including:
Hydrolysis: Nitriles can be hydrolyzed by dilute acid or alkali to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute acid (HCl) or alkali (NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Potassium cyanide (KCN) in ethanol.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
Propanenitrile, 3-(octadecyloxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanenitrile, 3-(octadecyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the octadecyloxy group can influence the compound’s solubility and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile with a shorter carbon chain.
Acetonitrile: A nitrile with a single carbon atom, used as a solvent.
Butanenitrile: A nitrile with a four-carbon chain.
Uniqueness
Propanenitrile, 3-(octadecyloxy)- is unique due to its long octadecyloxy substituent, which imparts distinct physical and chemical properties compared to simpler nitriles. This makes it suitable for specialized applications in various fields .
Properties
CAS No. |
87470-41-5 |
---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
3-octadecoxypropanenitrile |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-18,20-21H2,1H3 |
InChI Key |
MKNBEAIORABCMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCC#N |
physical_description |
Liquid |
Origin of Product |
United States |
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